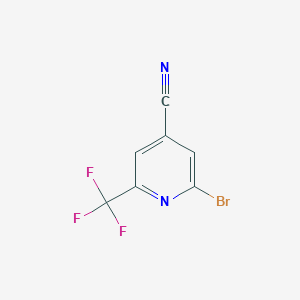
2-Cyclopropyl-2-methylcyclobutanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-2-methylcyclobutanone is an organic compound characterized by a four-membered cyclic ketone structure. This compound is notable for its unique combination of cyclopropyl and methyl groups attached to the cyclobutanone ring, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-2-methylcyclobutanone typically involves the cyclopropanation of suitable precursors followed by ring expansion or rearrangement reactions. One common method includes the hydroboration of 1-alkynyl-1-boronate esters, followed by in situ transmetalation and cyclopropanation to generate cyclopropyl carbinols. These intermediates can then undergo oxidation and pinacol-type rearrangement to form the desired cyclobutanone .
Industrial Production Methods: Industrial production of this compound may involve scalable catalytic processes, such as the use of chiral dual-hydrogen-bond donors with hydrogen chloride to achieve enantioselective conversion of cyclopropyl alcohols into cyclobutanone products .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-2-methylcyclobutanone undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.
Major Products:
Oxidation: Disubstituted cyclobutanones.
Reduction: Cyclobutanol derivatives.
Substitution: Various substituted cyclobutanones depending on the nucleophile used.
Scientific Research Applications
2-Cyclopropyl-2-methylcyclobutanone has diverse applications in scientific research:
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-2-methylcyclobutanone involves its interaction with molecular targets through its reactive carbonyl group. The compound can undergo nucleophilic attack, leading to the formation of various intermediates and products. The cyclopropyl and methyl groups influence the reactivity and stability of these intermediates, affecting the overall reaction pathways .
Comparison with Similar Compounds
Cyclobutanone: The simplest four-membered cyclic ketone, lacking the cyclopropyl and methyl substituents.
2-Cyclopropylcyclobutanone: Similar structure but without the methyl group.
2-Methylcyclobutanone: Similar structure but without the cyclopropyl group.
Uniqueness: 2-Cyclopropyl-2-methylcyclobutanone is unique due to the presence of both cyclopropyl and methyl groups, which impart distinct steric and electronic effects. These effects influence its reactivity, making it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .
Properties
Molecular Formula |
C8H12O |
|---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
2-cyclopropyl-2-methylcyclobutan-1-one |
InChI |
InChI=1S/C8H12O/c1-8(6-2-3-6)5-4-7(8)9/h6H,2-5H2,1H3 |
InChI Key |
FQADPOYWODRSKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1=O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,8-dihydro-5H-pyrano[3,4-d]pyrimidine-2,5-diamine](/img/structure/B13084373.png)

![2-amino-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]propanamide](/img/structure/B13084398.png)





![1-(2-chloro-2-phenylethyl)-6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13084423.png)
![1-Bromo-4-chloro-7,8-difluoroimidazo[1,2-A]quinoxaline](/img/structure/B13084424.png)



